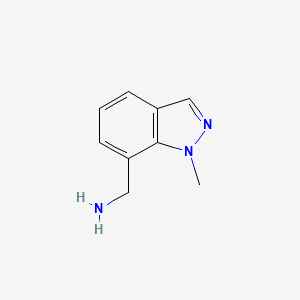

(1-methyl-1H-indazol-7-yl)methanamine

Description

Overview of the Indazole Heterocyclic Scaffold

The indazole scaffold is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This fusion results in a structure with the molecular formula C₇H₆N₂.

Structurally, indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, arising from the position of the nitrogen-bound proton in the pyrazole ring. The 1H-indazole tautomer is generally the most thermodynamically stable. The planar nature of this bicyclic system, with its 10 π-electrons, confers aromaticity and allows for a variety of substitution patterns on both the benzene and pyrazole rings. This structural versatility is a key factor in its utility in medicinal chemistry.

The synthetic importance of the indazole nucleus is underscored by its presence in numerous FDA-approved drugs and clinical candidates. Its derivatives have been extensively synthesized and investigated, leading to the discovery of compounds with significant therapeutic potential. The adaptability of the indazole ring allows for the strategic placement of various functional groups to modulate physicochemical properties and biological activity. A number of synthetic routes have been developed for the preparation of 1H- and 2H-indazoles, reflecting the keen interest in this scaffold.

Broad Spectrum of Biological Activities Associated with Indazole Derivatives

Indazole derivatives are renowned for their wide range of pharmacological effects, which has made them a focal point of research in medicinal chemistry.

The therapeutic applications of indazole-containing compounds are extensive and varied. They have been reported to possess anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties, among others. nih.gov For instance, several indazole derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability of the indazole scaffold to interact with various biological targets is a testament to its privileged status in drug design. This has spurred the development of numerous indazole-based therapeutic agents for a wide range of diseases.

| Biological Activity | Examples of Indazole Derivatives' Applications |

| Anticancer | Kinase inhibitors (e.g., for treating various cancers) |

| Anti-inflammatory | Treatment of inflammatory conditions |

| Antimicrobial | Agents against bacteria and fungi |

| Antiviral | Specifically noted for anti-HIV activity |

| Neurological Disorders | Potential treatments for neurodegenerative diseases |

Research Rationale for (1-methyl-1H-indazol-7-yl)methanamine within Contemporary Indazole Studies

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known significance of its structural motifs. The core of the molecule is a 1-methyl-1H-indazole. The methylation at the N1 position is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity.

The substituent at the 7-position, a methanamine group (-CH₂NH₂), is of particular interest. The introduction of an aminomethyl group can introduce a basic center, which can be crucial for forming salt forms with improved bioavailability or for establishing key interactions with biological targets, such as hydrogen bonding. The position of this substituent is also significant. While much of the research on indazoles has focused on substitutions at the 3, 5, and 6 positions, exploration of the 7-position offers an avenue for novel structure-activity relationships. Research into 7-substituted indazoles is a growing area, aiming to explore new chemical space and potentially discover compounds with unique pharmacological profiles. Therefore, the synthesis and biological evaluation of this compound would be a logical step in the systematic exploration of the chemical space around the indazole scaffold, with the potential to yield novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-7-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOAEPYOQRNXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2CN)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Methyl 1h Indazol 7 Yl Methanamine and Its Derivatives

Foundational Strategies for Indazole Core Synthesis

The construction of the indazole scaffold is the initial critical step. A variety of both traditional and modern synthetic methods are employed to achieve this bicyclic heteroaromatic system.

The synthesis of the 1H-indazole core has been a subject of extensive research, leading to a wide array of synthetic methodologies. Conventional routes often involve cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. Common strategies include the diazotization of o-alkyl-substituted anilines and the condensation of o-substituted carbonyl compounds with hydrazine (B178648) derivatives. mdpi.com More advanced and atom-efficient methods have also been developed, such as transition-metal-catalyzed intramolecular C-H bond amination. nih.gov

Other notable methods include:

[3+2] Cycloaddition: This approach involves the reaction of arynes with diazo compounds, such as diazomethanes, to form the indazole ring. mdpi.comorganic-chemistry.org This method is efficient for producing structurally distinct 3-substituted 1H-indazoles.

Intramolecular Amination: Palladium-mediated cross-coupling reactions and the cyclization of o-haloarylhydrazones or aryl hydrazones substituted with nitro or mesylate groups are also effective. mdpi.comajrconline.org

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a greener and more efficient alternative to conventional heating, often resulting in shorter reaction times and improved yields for indazole synthesis. ajrconline.org

A summary of common synthetic strategies for the indazole core is presented below.

| Synthetic Strategy | Starting Materials | Key Features | Reference |

| Diazotization | o-Alkyl-substituted anilines | Traditional, well-established method. | mdpi.com |

| Condensation | o-Substituted carbonyls, Hydrazines | Versatile for various substitution patterns. | mdpi.com |

| [3+2] Cycloaddition | Arynes, Diazo compounds | Provides access to 3-substituted indazoles. | mdpi.comorganic-chemistry.org |

| C-H Bond Amination | α-Ketoester-derived hydrazones | Atom-efficient, modern approach. | nih.gov |

| Microwave-Assisted | Salicylaldehydes, Hydrazine hydrates | Eco-friendly, rapid, high yields. | ajrconline.org |

Flow chemistry has become a powerful tool in the synthesis of nitrogen-containing heterocycles, including indazoles. mdpi.com This technology offers significant advantages over traditional batch synthesis, such as enhanced safety, improved scalability, and greater control over reaction parameters like temperature and pressure. mdpi.comacs.orgvapourtec.com By pumping reagents through heated and pressurized reactors, flow systems can enable reactions that are difficult or hazardous to perform in batch, allowing for the rapid and on-demand synthesis of pharmaceutically interesting fragments. acs.orgvapourtec.com This approach has been successfully utilized to produce a range of known and novel indazoles, demonstrating its versatility and efficiency. mdpi.comacs.orgresearchgate.net The improved control and safety profile make flow chemistry a particularly attractive method for scaling up the production of key indazole intermediates. mdpi.com

Targeted Synthesis of (1-methyl-1H-indazol-7-yl)methanamine

Once the indazole core is formed, the next challenge is the precise installation of substituents at the N-1 and C-7 positions.

Achieving regioselective functionalization of the indazole ring is crucial for the synthesis of the target compound. The C-7 position can be functionalized through various strategies, often starting with a precursor that allows for the introduction of a desired group. For instance, 7-bromo-1H-indazoles serve as versatile intermediates that can be synthesized via regioselective bromination. chemrxiv.orgchemrxiv.org Another key precursor is methyl 1H-indazole-7-carboxylate, which provides a handle for further chemical transformations at the C-7 position. beilstein-journals.orgbeilstein-journals.org

The synthesis of this compound can be envisioned through a multi-step sequence:

Introduction of a C-7 functional group: A cyano (-CN) or carboxyl (-COOH) group can be introduced at the 7-position of the indazole ring. For example, the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine can be used to form a 7-substituted indazole derivative. chemrxiv.org

N-1 Methylation: The subsequent N-alkylation of the indazole ring is a critical step. Direct methylation of indazoles, for instance using methyl iodide in the presence of a base, generally yields the thermodynamically more stable N-1 methylated product as the major isomer. researchgate.net

Conversion to the methanamine group: The functional group at C-7 is then converted to the methanamine moiety (-CH₂NH₂). A nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). Similarly, a carboxylic acid can be converted to an amide, which is then reduced to the amine.

Studies on the reaction of 7-nitro-indazole with formaldehyde (B43269) also highlight pathways for functionalizing the 7-position, where the nitro group can be reduced to an amine, providing another route for derivatization. nih.gov

Design and Synthesis of Structure-Activity Relationship (SAR) Probes Based on this compound

To explore the biological activity of this compound, a library of analogs is often synthesized to investigate SAR.

The this compound scaffold possesses a primary amine that serves as a key point for chemical modification to generate SAR probes. A variety of chemical transformations can be applied to this functional group to modulate the compound's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity.

Common derivatization strategies include:

N-Acylation: Reaction of the primary amine with various acyl chlorides or carboxylic acids (using coupling agents) yields a diverse set of amides.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives.

N-Alkylation: The primary amine can be converted into secondary or tertiary amines through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates affords the corresponding urea or thiourea analogs.

These transformations allow for the systematic exploration of the chemical space around the core scaffold, which is a fundamental practice in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on this exact scaffold are not detailed in the provided context, the synthesis of related indazole derivatives, such as anticancer agents, demonstrates the broad utility of modifying the indazole core to achieve desired therapeutic properties. researchgate.netresearchgate.net

Analytical Characterization Techniques for Novel Indazole Compounds

The definitive identification and structural confirmation of novel indazole compounds, including this compound, rely on a combination of modern analytical methods. Spectroscopic and chromatographic techniques are indispensable tools for elucidating the molecular structure, determining purity, and providing detailed information about the atomic connectivity and chemical environment of these compounds.

Spectroscopic and Chromatographic Methods for Structural Elucidation

A comprehensive approach utilizing various analytical techniques is essential for the unambiguous characterization of indazole derivatives. These methods provide complementary information that, when combined, offers a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of indazole derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The chemical shifts, coupling constants, and multiplicities of proton signals in the ¹H NMR spectrum are highly informative. For this compound, characteristic signals would be expected for the methyl group protons, the methylene (B1212753) protons of the methanamine group, and the aromatic protons on the indazole ring. The position of the methyl group at the N1 position influences the chemical shifts of the aromatic protons. For instance, in 1-methylindazole, the N-methyl protons appear as a singlet, and distinct signals are observed for the protons on the benzene ring. chemicalbook.com The specific substitution pattern at the 7-position in the target molecule would lead to a unique set of aromatic proton signals, distinguishable from other isomers.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons in the indazole ring are particularly useful for confirming the substitution pattern. For example, the carbon of the N-methyl group would have a characteristic chemical shift, as would the methylene carbon and the aromatic carbons. Comparison of the observed chemical shifts with those of known indazole derivatives aids in the definitive structural assignment. jmchemsci.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, the molecular ion peak would confirm its molecular weight. Characteristic fragment ions would likely arise from the loss of the aminomethyl group or the methyl group, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the amine group, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the indazole ring.

Chromatographic Techniques are essential for the separation and purification of indazole derivatives, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For novel indazole compounds, reverse-phase HPLC is often employed to assess purity and for preparative purification. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of volatile and thermally stable indazole derivatives. It provides information on the purity of the compound and, with MS detection, can aid in its identification.

The following table summarizes the expected analytical data for this compound based on the characterization of similar indazole compounds.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | - Singlet for N-CH₃ protons.

|

| ¹³C NMR | - Signal for the N-CH₃ carbon.

|

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight of C₉H₁₁N₃.

|

| Infrared (IR) Spectroscopy | - N-H stretching bands for the primary amine.

|

| HPLC | - A single major peak indicating the purity of the compound, with a characteristic retention time. |

Medicinal Chemistry and Drug Discovery Implications of the 1 Methyl 1h Indazol 7 Yl Methanamine Scaffold

Indazole as a Privileged Scaffold in Modern Drug Design

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including several commercially available drugs. nih.govrsc.org The structural and electronic properties of the indazole ring allow it to interact with a wide range of biological targets, conferring upon its derivatives a diverse spectrum of pharmacological activities. researchgate.netnih.gov These activities include anti-inflammatory, antibacterial, anti-HIV, and notably, anticancer properties. nih.govnih.gov

Indazole-containing compounds are prominent in oncology, with several approved drugs, such as Pazopanib and Axitinib, functioning as kinase inhibitors. rsc.orgnih.gov The scaffold's utility is enhanced by its ability to serve as a bioisostere for other common motifs like phenol (B47542) or indole (B1671886). pharmablock.com As a bioisostere, it can offer advantages such as improved metabolic stability and lipophilicity. pharmablock.com The indazole core features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen), enabling it to form crucial interactions with protein targets, particularly the hinge region of kinases. pharmablock.combiorxiv.org This versatile binding capability, combined with its synthetic tractability, solidifies the indazole moiety's status as a cornerstone in contemporary drug design and discovery. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Profiling of (1-methyl-1H-indazol-7-yl)methanamine Derivatives

The biological activity of derivatives based on the this compound scaffold is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective drug candidates. This involves systematic modifications of the core structure and analyzing how these changes affect the compound's interaction with its biological target.

The biological potential of indazole derivatives is profoundly influenced by the nature, size, and position of various substituents on the bicyclic core. researchgate.net SAR studies have consistently shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in the development of kinase inhibitors, substitutions at different positions of the indazole ring play a crucial role. nih.govnih.gov The N-1 position, occupied by a methyl group in the parent scaffold, is critical; variations at this position can have a stronger effect on the potency against certain kinases over others. nih.gov The aminomethyl group at the C-7 position provides a key vector for introducing further diversity and interacting with the solvent-exposed regions of target proteins.

Research on various indazole-based series has provided key insights:

Substituents on the Benzene Ring: The placement of groups on the benzene portion of the indazole ring (positions 4, 5, and 6) is critical for modulating activity. Studies on IDO1 inhibitors revealed that disubstituent groups at both the 4- and 6-positions played a crucial role in inhibitory activity. nih.gov

Substituents on the Pyrazole Ring: The C-3 position is another common point of modification. Attaching different moieties, such as a carbohydrazide (B1668358) group, has been shown to be essential for strong inhibitory activities against enzymes like IDO1. nih.gov

Nature of Substituents: The type of substituent is as important as its position. For example, incorporating a pyridyl analogue at the C-6 position of an indazole scaffold led to improved antiproliferative activity against several cancer cell lines. rsc.org In contrast, a bulky substituent at the piperazinyl N4 position reduced the suppression of cell growth, indicating that an optimal size for substituents is favorable. rsc.org Similarly, the introduction of fluorine atoms has been shown to enhance biological activity in certain indazole series. researchgate.net

The following table summarizes representative SAR findings for indazole derivatives, illustrating the impact of positional and substituent modifications.

| Scaffold/Series | Position of Modification | Substituent Change | Effect on Biological Potency | Target/Activity | Reference |

|---|---|---|---|---|---|

| Indazole-based Anticancer Agents | Piperazinyl N4 | None or bulky group vs. optimal alkyl group | Reduced antiproliferative activity | Anticancer (4T1, HepG2, MCF-7 cells) | rsc.org |

| Indazole-based Anticancer Agents | Indazole C6 | Introduction of a pyridyl analogue | Improved antiproliferative activity | Anticancer (4T1, HepG2, MCF-7 cells) | rsc.org |

| Indazole-based IDO1 Inhibitors | C4 and C6 positions | Introduction of disubstituent groups | Crucial for potent IDO1 inhibition | IDO1 Enzyme Inhibition | nih.gov |

| Indazole-based SERDs | Side chain | Replacement of ethyl with cyclobutyl | Enhanced potency | Estrogen Receptor Degradation | nih.gov |

| Indazole Derivatives | Varies | Introduction of fluorine groups | Enhanced biological activity | Nitric Oxide Synthase (NOS) Inhibition | researchgate.net |

Beyond the two-dimensional structure, the three-dimensional arrangement of atoms (conformation) and the specific spatial orientation of chiral centers (stereochemistry) are critical determinants of biological activity. For indazole-based compounds, these factors can dictate how well a molecule fits into the binding site of a target protein.

Stereochemistry plays a significant role in recognition specificity. In the development of NLRP3 antagonists, the presence of a chiral center was found to be a key contributor to the compound's affinity, with one enantiomer being over 300-fold more potent than the other. biorxiv.org This highlights that a precise 3D orientation is necessary for optimal interaction with the target protein. biorxiv.org

Similarly, SAR studies on Rho-kinase (ROCK) inhibitors demonstrated that compounds with a β-proline moiety had improved activity compared to analogues with an α-proline moiety, underscoring the importance of stereochemistry in the substituent groups attached to the indazole core. nih.gov Computational analyses, such as studying the conformational ensembles of ligands in solution, can rationalize these findings and guide the design of molecules with a preferred conformation for binding. nih.gov The ability of the this compound scaffold and its derivatives to adopt specific, low-energy conformations is thus a key factor in achieving high-affinity binding to biological targets.

Generating novel lead compounds is a central challenge in drug discovery. For the indazole scaffold, several modern medicinal chemistry strategies are employed, including scaffold hopping, bioisosterism, and fragment-based drug discovery (FBDD).

Bioisosterism involves replacing a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.netu-strasbg.fr The indazole ring is considered a good bioisostere for phenol and indole. pharmablock.com Compared to phenol, indazole tends to be less susceptible to metabolic degradation. pharmablock.com As a bioisostere for indole, indazole offers an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity for the target protein. pharmablock.com

Scaffold hopping is a more drastic approach where the central core of a known active compound is replaced with a structurally different scaffold while aiming to retain or improve biological activity. researchgate.netuniroma1.it This strategy is used to discover novel chemical entities, expand intellectual property, and overcome issues with an existing scaffold. uniroma1.it The indazole framework has proven to be a privileged scaffold in such exercises, particularly for developing protein kinase inhibitors. pharmablock.com For example, researchers have successfully "hopped" from an indole-2-carboxylic acid scaffold to an N2-substituted, indazole-3-carboxylic acid framework to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org

Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govlifechemicals.com These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. lifechemicals.combenthamscience.com The indazole moiety is considered a privileged fragment in FBDD due to its compact size and ability to form key interactions with targets like kinases. pharmablock.comnih.gov A fragment-based lead discovery approach was successfully utilized to identify a new indazole-based inhibitor of AXL kinase, which was then optimized to a potent inhibitor. nih.gov

Lead Optimization Strategies for this compound Analogues

Once a promising lead compound containing the this compound scaffold is identified, the process of lead optimization begins. This iterative process involves fine-tuning the molecule's structure to enhance its drug-like properties, with a primary focus on improving target affinity and selectivity. researchgate.net

Improving a compound's affinity (how tightly it binds to its intended target) and selectivity (its preference for the intended target over other related targets) is a cornerstone of lead optimization. researchgate.net For indazole-based compounds, particularly kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects.

Medicinal chemists employ several strategies to achieve these goals:

Structure-Guided Design: When the 3D structure of the target protein is known, chemists can rationally design modifications to improve binding. For instance, by observing how an indazole derivative binds to a kinase, they can add substituents that form new hydrogen bonds or hydrophobic interactions, thereby increasing affinity. nih.govnih.gov This approach was used to optimize 1H-indazole amide derivatives into potent and selective ERK1/2 inhibitors. nih.govnih.gov

Systematic SAR Exploration: As detailed in section 3.2.1, chemists systematically modify different parts of the molecule. For example, optimization of a Polo-like kinase 4 (PLK4) inhibitor involved replacing a phenyl group with a pyridin-3-yl analogue, resulting in a 10-fold increase in potency. nih.gov Further optimization by adding a (4-methylpiperazin-1-yl) group led to even more potent compounds. nih.gov

Scaffold Modification and Hopping: Sometimes, enhancing selectivity requires altering the core scaffold. By transitioning from an indole to an indazole core, researchers were able to develop dual inhibitors of MCL-1 and BCL-2 from a lead that was primarily selective for MCL-1. nih.govrsc.org This change in the core structure altered the presentation of key binding groups, allowing for productive interactions with a second target. nih.gov

Targeting Specific Pockets: Further elaboration of a lead compound can allow it to occupy additional pockets in the target's binding site. In the development of dual MCL-1/BCL-2 inhibitors, the elaboration of an indazole-3-carboxylic acid into acylsulfonamides was proposed to improve inhibition by occupying the p4 pocket of the proteins. nih.gov

The following table provides examples of lead optimization efforts on indazole-containing scaffolds that resulted in enhanced affinity and/or selectivity.

| Initial Lead Series | Optimization Strategy | Structural Modification | Result | Target(s) | Reference |

|---|---|---|---|---|---|

| Indole-based MCL-1 Inhibitor | Scaffold Hopping | Replaced indole core with N2-substituted indazole | Transformed MCL-1 selective lead into a dual MCL-1/BCL-2 inhibitor | MCL-1, BCL-2 | nih.govrsc.org |

| Indazole-based PLK4 Inhibitor | Systematic SAR | Replaced phenyl with (4-methylpiperazin-1-yl)pyridin-3-yl | Significantly enhanced activity against PLK4 and FLT3 | PLK4, FLT3 | nih.gov |

| 1H-Indazole Amide ERK Inhibitor | Structure-Guided Design | Systematic optimization of substituents | Developed compounds with potent enzymatic and cellular activity | ERK1/2 | nih.gov |

| Indazole-based ITK Inhibitor | Fragment Molecular Orbital (FMO) guided optimization | Modification of lead compound 38a | Discovery of compound 38c with improved interaction energy and Ki value (0.8 nM) | ITK | nih.gov |

| Indazole-based CRAF Inhibitor | Systematic SAR | Led to bulkier and longer analogs (e.g., 71a) | 35-fold higher activity and excellent selectivity for CRAF | CRAF Kinase | nih.gov |

Optimization of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The development of drug candidates with favorable pharmacokinetic profiles is a critical aspect of medicinal chemistry. A key component of this is the early in vitro assessment and optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For compounds centered around the this compound scaffold, a systematic approach to refining their ADME characteristics is essential for their progression as potential therapeutic agents. This involves a suite of in vitro assays designed to predict the in vivo behavior of these molecules.

Detailed research findings on the optimization of in vitro ADME properties specifically for the this compound scaffold are not extensively available in the public domain. However, insights can be drawn from studies on structurally related indazole derivatives, such as indazole-3-carboxamides, which have been subject to metabolic profiling.

Key biotransformations observed for other indazole-containing compounds, such as synthetic cannabinoids with an indazole core, include hydroxylation and ester hydrolysis. nih.gov For the this compound scaffold, analogous metabolic pathways could be anticipated. The primary amine of the methanamine group and various positions on the indazole ring would be susceptible to modification by metabolic enzymes.

In the context of drug discovery, a primary goal is to enhance metabolic stability. This is often achieved by identifying "metabolic soft spots" within a molecule—positions that are particularly vulnerable to enzymatic degradation—and then modifying the structure to block or hinder these metabolic routes. For the this compound scaffold, this could involve the introduction of substituents that sterically shield the methanamine group or alter the electronic properties of the indazole ring to reduce its susceptibility to oxidative metabolism.

Furthermore, plasma protein binding is a crucial parameter, as it influences the concentration of free drug available to interact with its target. Studies on other classes of indazole derivatives have shown high plasma protein binding. mdpi.com The lipophilicity of the this compound scaffold and its derivatives would be a significant determinant of their affinity for plasma proteins like albumin.

The optimization process for in vitro ADME properties would typically involve the systematic synthesis and evaluation of a series of analogs. The data from these studies would then be used to build structure-ADME relationships, guiding the design of next-generation compounds with improved pharmacokinetic profiles. A representative, though hypothetical, data table illustrating the kind of information gathered during such an optimization campaign is presented below. This table showcases the parameters that would be assessed to guide the selection of compounds with the most promising ADME characteristics.

Hypothetical In Vitro ADME Data for Analogs of the this compound Scaffold

| Compound | R Group Modification | Microsomal Stability (t½, min) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Parent | H | 15 | 2.5 | 95 |

| Analog 1 | -CH₃ | 35 | 3.1 | 92 |

| Analog 2 | -F | 45 | 2.8 | 94 |

| Analog 3 | -OCH₃ | 20 | 2.2 | 96 |

| Analog 4 | -CF₃ | 60 | 3.5 | 90 |

This table illustrates how different substituents (R groups) on the core scaffold could influence key ADME parameters. For instance, the introduction of a trifluoromethyl group (Analog 4) might enhance metabolic stability (longer half-life) and permeability, while reducing plasma protein binding, thereby potentially increasing the free fraction of the drug. Such data-driven optimization is fundamental to the successful development of novel therapeutics based on the this compound scaffold.

Biological Activities and Molecular Mechanisms of 1 Methyl 1h Indazol 7 Yl Methanamine Derivatives

In Vitro Pharmacological Assessment

The therapeutic potential of (1-methyl-1H-indazol-7-yl)methanamine derivatives has been investigated through a variety of in vitro assays. These studies provide foundational knowledge on their interactions with biological targets and their effects on cellular functions.

Modulatory Effects on Enzyme Activity (e.g., Kinases, Ligases)

Derivatives of the indazole scaffold are well-documented as potent modulators of enzyme activity, particularly protein kinases, which are crucial regulators of cellular signaling. researchgate.net Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a key target for drug discovery. researchgate.net

Various substituted indazole derivatives have demonstrated significant inhibitory activity against a range of kinases. For instance, certain 1H-indazole derivatives have shown strong potency against pan-Pim kinases, with one compound exhibiting IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM for Pim-1, Pim-2, and Pim-3, respectively. nih.gov Other derivatives have been effective against Extracellular signal-regulated kinases (ERK1/2) and Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov Specifically, compounds have been identified with IC50 values as low as 5.3 nM against EGFR T790M mutants. nih.gov

Furthermore, the indazole core is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and the dual c-Met/Ron kinases. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as highly effective PLK4 inhibitors, with compound K22 showing a remarkable IC50 of 0.1 nM. In the context of the PI3K/Akt signaling pathway, a critical pathway in cancer, the derivative GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) was identified as a potent and selective inhibitor of class I PI3 kinase.

Beyond kinases, certain indazole derivatives have shown inhibitory activity against other enzyme classes. For example, some have been screened for Matrix Metalloproteinase-9 (MMP-9) inhibitory activity, which is relevant in inflammatory diseases and cancer metastasis.

| Derivative Class/Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 1H-Indazole Derivative (82a) | Pim-1 Kinase | 0.4 nM nih.gov |

| 1H-Indazole Derivative (82a) | Pim-2 Kinase | 1.1 nM nih.gov |

| 1H-Indazole Derivative (82a) | Pim-3 Kinase | 0.4 nM nih.gov |

| 1H-Indazole Amide Derivative | ERK1/2 | 9.3 ± 3.2 nM nih.gov |

| 1H-Indazole Derivative (109) | EGFR T790M | 5.3 nM nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 nM |

| GDC-0941 | PI3 Kinase p110α | Potent inhibitor |

| Isonicotinic acid hydrazide-Indazole hybrid (B1, B3, B4, B9) | MMP-9 | Significant activity |

Receptor Binding and Functional Modulation

Indazole derivatives have been designed to interact with specific receptors, leading to functional modulation that can be therapeutically beneficial. A notable example is BMS-742413 , a potent antagonist of the human Calcitonin Gene-Related Peptide (CGRP) receptor, which was developed for the treatment of migraine. This compound demonstrates the potential of the indazole scaffold to generate highly specific receptor antagonists. The indazole core is also a feature of Granisetron, a well-established serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.

Cellular Antiproliferative and Antitumor Activities

Consistent with their kinase inhibitory activity, many indazole derivatives exhibit potent antiproliferative and antitumor effects in cellular assays. These compounds have been evaluated against a wide array of human cancer cell lines.

For example, one study synthesized a series of 1H-indazole-3-amine derivatives and tested their activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. One of the most promising compounds, 6o , displayed an IC50 value of 5.15 µM against the K562 cell line, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). consensus.app Further investigation revealed that this compound induced apoptosis and affected the cell cycle in K562 cells. consensus.app

Similarly, the PLK4 inhibitor K22 demonstrated significant antiproliferative efficacy against MCF-7 breast cancer cells with an IC50 of 1.3 μM. Other indazole-based derivatives have shown potent activity against cell lines such as the colon cancer line HT29 and the melanoma line WM3629. nih.gov

| Derivative/Compound | Cancer Cell Line | Cell Type | Activity (IC50) |

|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM consensus.app |

| Compound 6o | HEK-293 (Normal) | Embryonic Kidney | 33.2 µM consensus.app |

| 1H-Indazole Amide Derivative | HT29 | Colon Carcinoma | 0.9 ± 0.1 µM nih.gov |

| Compound K22 | MCF-7 | Breast Cancer | 1.3 µM |

| Indazole-based Derivative (128) | H1975 | Lung Cancer (EGFR mutant) | 191 nM nih.gov |

| Indazole-based Derivative (128) | HCC827 | Lung Cancer (EGFR mutant) | 22 nM nih.gov |

In Vitro Antimicrobial and Antifungal Efficacy

The indazole nucleus is a versatile scaffold that also confers antimicrobial and antifungal properties to its derivatives. Research has demonstrated the efficacy of these compounds against a variety of pathogenic microorganisms.

A study on N-methyl-3-aryl indazoles found them to be effective against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. Another investigation involving 2-(3-Methyl-1H-Indazol-1-yl)-containing 1,8-naphthyridine (B1210474) derivatives reported moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa, and notable antifungal activity against Candida albicans and Aspergillus niger. Specifically, compounds 4b and 4d from this series showed significant antifungal activity against A. niger and C. albicans, respectively.

| Derivative Class | Microorganism | Type | Observed Activity |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Gram-negative Bacteria | Dominant activity |

| N-methyl-3-aryl indazoles | Bacillus cereus | Gram-positive Bacteria | Dominant activity |

| N-methyl-3-aryl indazoles | Escherichia coli | Gram-negative Bacteria | Dominant activity |

| N-methyl-3-aryl indazoles | Candida albicans | Fungus | Dominant activity |

| 2-(3-Methyl-1H-Indazol-1-yl)-1,8-naphthyridine (4b) | Aspergillus niger | Fungus | Significant activity |

| 2-(3-Methyl-1H-Indazol-1-yl)-1,8-naphthyridine (4d) | Candida albicans | Fungus | Significant activity |

| Tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. Coli | Bacteria | Excellent activity |

Cellular Anti-inflammatory Responses

Indazole derivatives have been identified as potential anti-inflammatory agents, primarily through their ability to inhibit enzymes that play a key role in the inflammatory cascade. Computational studies have evaluated 1H-indazole analogs as potent inhibitors of Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. These in silico analyses showed that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups had significant binding affinities for the COX-2 active site. Additionally, some isonicotinic acid hydrazide-incorporated indazoles were predicted by computer programs to be anti-inflammatory and were subsequently found to inhibit MMP-9, an enzyme linked to inflammation and tissue remodeling.

Neuroprotective Properties in Cellular Models of Disease

Recent in vitro studies have highlighted the potential of indazole derivatives in protecting neurons from damage in cellular models of neurodegenerative diseases, particularly Parkinson's Disease (PD). nih.gov The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is commonly used in cell culture to mimic the dopaminergic neuron loss seen in PD.

One study investigated the effects of 6-amino-1-methyl-indazole (AMI) in a human neuroblastoma SH-SY5Y cell model of MPP+-induced toxicity. The results showed that AMI effectively increased cell viability and reduced apoptosis in the MPP+-treated cells. frontiersin.orgnih.gov Mechanistically, AMI treatment led to a significant decrease in the expression of hyperphosphorylated tau (p-tau) and one of its upstream kinases, GSK-3β, both of which are implicated in the pathology of neurodegenerative disorders. frontiersin.orgnih.gov These findings suggest that AMI exerts its neuroprotective effect by inhibiting the tau hyperphosphorylation pathway. frontiersin.orgnih.gov

Other related indazole compounds, such as 6-hydroxy-1H-indazole and 7-nitroindazole, have also shown protective effects in MPP+-induced cellular and animal models, further supporting the potential of the indazole scaffold for developing treatments for neurodegenerative conditions. nih.gov

| Derivative | Cellular Model | Inducing Toxin | Observed Effects |

|---|---|---|---|

| 6-amino-1-methyl-indazole (AMI) | SH-SY5Y Cells | MPP+ | Increased cell viability, alleviated apoptosis. frontiersin.orgnih.gov |

| 6-amino-1-methyl-indazole (AMI) | SH-SY5Y Cells | MPP+ | Decreased expression of p-tau and GSK-3β. frontiersin.orgnih.gov |

| 6-hydroxy-1H-indazole | SH-SY5Y Cells | MPP+ | Protective effects against apoptosis. nih.gov |

Elucidation of Molecular Targets for this compound Derivatives

The process of identifying the specific molecular targets of this compound derivatives is a critical step in understanding their mechanism of action and therapeutic potential. Researchers employ a variety of methodologies to pinpoint and validate these biological partners.

A combination of computational and experimental techniques is utilized to identify and confirm the molecular targets of these indazole derivatives.

Computational Approaches:

Molecular Docking: This in silico method is frequently used to predict the binding orientation and affinity of a ligand to a protein target. For instance, molecular docking studies on various indazole derivatives have suggested potential interactions with targets like a renal cancer-related protein (PDB: 6FEW) and tubulin. nih.gov These studies help in prioritizing potential targets for further experimental validation.

Phenotypic Screening Libraries: Chemical libraries containing diverse compounds, including indazole derivatives, are used in phenotypic screens to identify molecules that produce a desired cellular effect. enamine.netotavachemicals.commdpi.com Hits from these screens are then subjected to further analysis to deconvolve their molecular targets.

Experimental Approaches:

Cellular Thermal Shift Assay (CETSA): This technique is a powerful tool for validating target engagement in a cellular context. nih.govmdpi.comnih.govresearchgate.net It relies on the principle that a protein's thermal stability increases upon ligand binding. While not yet reported specifically for this compound derivatives, CETSA is a key method for confirming the targets identified through computational or other screening methods.

Biochemical Assays: Once a potential target is identified, its interaction with the compound is often confirmed through in vitro biochemical assays. These assays can measure the compound's ability to inhibit or activate the target protein's function, such as enzymatic activity.

The table below summarizes some of the methodologies used for target identification and validation of indazole derivatives.

| Methodology | Description | Application Example for Indazole Derivatives |

| Molecular Docking | Computational prediction of ligand-protein binding. | Prediction of binding to renal cancer-related protein and tubulin. nih.gov |

| Phenotypic Screening | Identification of compounds that elicit a specific cellular phenotype. | Use of diverse chemical libraries to discover new biological activities. enamine.netotavachemicals.commdpi.com |

| Cellular Thermal Shift Assay (CETSA) | Measurement of ligand-induced protein thermal stabilization to confirm target engagement in cells. | A method for validating computationally or empirically identified targets. nih.govmdpi.comnih.govresearchgate.net |

Understanding the three-dimensional structure of how this compound derivatives bind to their protein targets is crucial for optimizing their potency and selectivity.

X-ray Crystallography and NMR Spectroscopy: These are the gold-standard techniques for determining the high-resolution structure of protein-ligand complexes. While specific crystal structures for derivatives of this compound bound to their targets are not yet publicly available, studies on other indazole derivatives have provided valuable insights into their binding modes. For example, X-ray structures of (1H-indazol-1-yl)methanol derivatives have been reported, contributing to the understanding of the indazole core's structural chemistry. nih.gov

Computational Modeling: In the absence of experimental structures, molecular docking studies provide valuable predictive information. These models can highlight key amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic contacts, which are essential for the stability of the protein-ligand complex. For instance, docking studies with indazole derivatives have identified key interactions within the binding sites of their putative targets. nih.gov

Mechanistic Investigations at the Cellular Level

The biological effects of this compound derivatives are a direct consequence of their interactions with molecular targets, which in turn modulate various intracellular processes.

Research on closely related indazole derivatives has demonstrated their ability to interfere with key signaling pathways that are often dysregulated in diseases like cancer.

PI3K/AKT/mTOR Pathway: A number of 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.govnih.govmdpi.com This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major strategy in cancer therapy. The inhibition of this pathway by these indazole compounds leads to downstream effects such as cell cycle arrest and apoptosis. nih.gov

p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been found to affect the p53/MDM2 pathway. nih.govresearchgate.netnih.gov By modulating this pathway, these compounds can influence the expression of apoptosis-related proteins, such as those in the Bcl-2 family. nih.govresearchgate.netnih.gov

The following table outlines the impact of some indazole derivatives on key intracellular signaling pathways.

| Signaling Pathway | Effect of Indazole Derivatives | Reference |

| PI3K/AKT/mTOR | Inhibition, leading to reduced cell proliferation and survival. | researchgate.netnih.govnih.govmdpi.com |

| p53/MDM2 | Modulation, affecting the expression of apoptosis-related proteins. | nih.govresearchgate.netnih.gov |

The modulation of intracellular signaling pathways by this compound derivatives translates into observable changes in cellular behavior and function.

Apoptosis: A significant cellular response induced by several indazole derivatives is programmed cell death, or apoptosis. For example, a 1H-indazole-3-amine derivative, compound 6o, was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. nih.govresearchgate.netnih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govresearchgate.net Similarly, another indazole derivative, 2f, promoted apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. rsc.org

Cell Cycle Arrest: In addition to apoptosis, indazole derivatives can also halt the cell cycle, preventing cancer cells from dividing. Compound 6o was found to cause an increase in the G0/G1 population of K562 cells, indicating a block in this phase of the cell cycle. nih.govresearchgate.netnih.gov Another indazole derivative, W24, induced G2/M cell cycle arrest in HGC-27 gastric cancer cells by regulating Cyclin B1. nih.gov

Inhibition of Cell Migration and Invasion: The spread of cancer cells to other parts of the body is a major cause of mortality. Some indazole derivatives have shown the ability to inhibit these processes. For instance, compound 2f was found to disrupt the migration and invasion of 4T1 breast cancer cells. rsc.org

The table below provides a summary of the cellular phenotypes induced by certain indazole derivatives.

| Cellular Phenotype | Description | Example Compound(s) |

| Apoptosis | Programmed cell death. | 6o, 2f |

| Cell Cycle Arrest | Halting of the cell division cycle. | 6o, W24 |

| Inhibition of Migration and Invasion | Prevention of cancer cell movement and spread. | 2f |

Computational Chemistry and Structural Biology of the 1 Methyl 1h Indazol 7 Yl Methanamine System

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. This method is instrumental in the rational design of new drugs based on the indazole scaffold. researchgate.netmdpi.com

For indazole derivatives, molecular docking studies have been pivotal in predicting their binding modes with various biological targets, including protein kinases, enzymes, and receptors. These studies reveal that the indazole core frequently establishes key interactions within the active sites of these proteins.

Commonly observed interactions for the indazole scaffold include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole (B372694) ring are proficient hydrogen bond acceptors and donors. For instance, in studies of indazole derivatives as VEGFR-2 inhibitors, the pyridinic nitrogen and the pyrrolic NH group form crucial hydrogen bonds with residues like Thr916 and Glu917 in the kinase hinge region. nih.govmdpi.com

π–π Stacking and Hydrophobic Interactions: The aromatic bicyclic system of the indazole ring often engages in π–π stacking or hydrophobic interactions with aromatic residues such as Phenylalanine (Phe) and Tyrosine (Tyr) in the binding pocket. nih.gov Interactions with Phe918 have been noted as significant for the stabilization of indazole-based ligands within the VEGFR2 active site. nih.gov

π–Cation Interactions: These interactions can occur between the electron-rich indazole ring and positively charged residues like Lysine (Lys) or Arginine (Arg). nih.gov

The specific substitution pattern on the indazole ring, such as the 1-methyl and 7-methanamine groups in (1-methyl-1H-indazol-7-yl)methanamine, would further define its interaction profile, potentially forming additional hydrogen bonds or electrostatic interactions that enhance binding affinity and selectivity.

| Target Protein | Indazole Derivative Type | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| VEGFR-2 | Arylsulphonyl Indazoles | Ala866, Lys868, Glu885, Thr916, Glu917, Phe918 | Hydrogen Bonding, π–π Stacking | nih.gov |

| COX-2 | 1H-Indazole Analogs | Phe381, Leu352, Val523, Ala527 | Hydrophobic Interactions | researchgate.net |

| HIF-1α | General Indazole Derivatives | Key residues in the active site | Not specified | nih.gov |

| SARS-CoV-2 MPro | Thiazolyl-Indazole Derivatives | His41, Met49, Met165 | π-Stacking, S/π Interactions | nih.gov |

While docking provides a static snapshot of the binding pose, the reality of molecular interactions is dynamic. The conformational flexibility of both the ligand and the receptor's active site is crucial for achieving an optimal binding configuration. Molecular Dynamics (MD) simulations are employed to explore this flexibility. researchgate.net

For indazole-based compounds, MD simulations are used to:

Assess Binding Stability: Simulations can verify whether the binding pose predicted by docking is stable over time. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can confirm the stability of the complex. researchgate.netnih.gov

Reveal Dynamic Interactions: MD simulations can uncover transient interactions not visible in static docking poses and provide insight into the role of water molecules in mediating ligand-receptor binding.

Evaluate Conformational Changes: These simulations show how the ligand adapts its conformation within the active site and how the protein side chains may adjust to accommodate the ligand. This is particularly important for understanding induced-fit binding mechanisms. Studies on scaffold hopping from indoles to indazoles highlight how the scaffold itself may bind differently, influencing the conformation of attached functional groups. nih.gov

Advanced Computational Simulations

To gain a deeper understanding of the molecular properties and dynamic behavior of indazole systems, more advanced computational methods are utilized, including quantum mechanics and extended molecular dynamics simulations.

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules with high accuracy. researchgate.net For indazole derivatives, QM calculations are applied to:

Determine molecular geometries and charge distributions.

Calculate reaction energies and activation barriers.

Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in structural characterization. nih.gov

Understand the nature of intermolecular interactions by analyzing electron density.

Molecular Dynamics (MD) simulations, as mentioned earlier, provide a dynamic view of the system. Extended MD simulations (often on the nanosecond to microsecond timescale) coupled with advanced analysis techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energies of ligand-receptor complexes, offering a more quantitative prediction of binding affinity. researchgate.net MD simulations have been successfully used to confirm the stability of various indazole derivatives in the active sites of their target proteins, such as HIF-1α and COX-2. researchgate.netnih.gov

The indazole ring can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. researchgate.net The relative stability of these tautomers can be influenced by substitution patterns and the chemical environment.

Computational chemistry is a powerful tool for studying indazole tautomerism:

Energetic Profiles: QM methods are used to calculate the relative energies of the different tautomers to predict which form is more stable in the gas phase or in solution. nih.govscispace.com For the parent indazole, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

Reaction Mechanisms: Computational studies can map the potential energy surface for the proton transfer reaction, identifying the energy barriers between tautomers. This helps in understanding the kinetics of tautomerization. science.gov

Impact on Binding: The specific tautomeric form of an indazole derivative can significantly impact its ability to interact with a biological target, as the positions of hydrogen bond donors and acceptors change. Therefore, correctly identifying the most stable or biologically relevant tautomer is crucial for accurate molecular modeling and drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives, QSAR models are developed to guide the synthesis of new analogs with improved potency. bldpharm.comlongdom.org

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for a series of indazole compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical model that correlates these descriptors with activity. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. For a series of indazole derivatives designed as TTK inhibitors, a 2D-QSAR model showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive power. researchgate.net

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules. 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic contour maps that provide a visual framework for designing new, more potent inhibitors. nih.gov

A validated QSAR model can be used to predict the activity of novel, unsynthesized indazole derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. scielo.br

| Indazole Series Target | QSAR Method | Key Statistical Parameters | Primary Findings/Contributing Descriptors | Reference |

|---|---|---|---|---|

| TTK Inhibitors | 2D-QSAR (MLR) | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | Physicochemical and alignment-independent descriptors influence activity. | longdom.orgresearchgate.net |

| TTK Inhibitors | 3D-QSAR (kNN-MFA) | q² = 0.9132 | Steric descriptors were identified as crucial for anticancer activity. | longdom.orgresearchgate.net |

| HIF-1α Inhibitors | 3D-QSAR (Field and Gaussian based) | Not specified | Steric and electrostatic maps provide a structural framework for design. | nih.gov |

Development of Predictive Models for Biological Activity

Predictive models are essential tools in computational drug discovery for estimating the biological activity of novel compounds. For the this compound system, quantitative structure-activity relationship (QSAR) and pharmacophore modeling are two key approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. nih.gov For indazole derivatives, QSAR studies often correlate properties like lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (molar refractivity) with their observed biological effects. nih.gov The goal is to develop a statistically significant equation that can predict the activity of new, unsynthesized analogues. nih.gov

A typical QSAR study involves:

Data Set Selection: A group of this compound analogues with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each molecule. nih.gov

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create the QSAR model. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com For the this compound scaffold, a pharmacophore model might include features such as:

A hydrogen bond donor (the methanamine group)

A hydrogen bond acceptor (the nitrogen atoms of the indazole ring)

An aromatic ring system (the indazole core)

A hydrophobic feature (the methyl group)

These models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's active site (structure-based). dovepress.com Once developed, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. dovepress.com

Virtual Screening and Ligand-Based Design for this compound Analogues

Virtual screening and ligand-based design are powerful computational techniques for identifying and optimizing new drug candidates based on the this compound scaffold.

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based approaches. In the context of this compound, a ligand-based virtual screening would use a known active analogue as a template to search for similar molecules in a database. nih.gov Structure-based virtual screening, on the other hand, would involve docking a library of compounds into the three-dimensional structure of the target protein to predict their binding affinity and pose. researchgate.net

Ligand-Based Design

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are active against the target. For the this compound system, this would involve analyzing a set of active analogues to build a pharmacophore model or a QSAR model. nih.gov These models can then be used to design new molecules with potentially improved activity. De novo design is a sophisticated ligand-based technique where novel molecular structures are generated computationally based on a set of design constraints, such as fitting into a pharmacophore model. mdpi.com

In Silico Prediction of Drug-like Properties (ADME)

In addition to predicting biological activity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. japtronline.com These predictions are crucial for assessing the "drug-likeness" of a compound and identifying potential liabilities early in the drug discovery process. ijcrt.org For this compound and its analogues, a range of ADME parameters can be calculated using various computational tools and models. biotech-asia.org

Key ADME properties that are commonly predicted in silico include:

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are evaluated to predict how well a compound will be absorbed into the bloodstream. mdpi.com

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution help to understand how a compound will be distributed throughout the body. mdpi.com

Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed to predict its metabolic stability and potential for drug-drug interactions. mdpi.com

Excretion: Parameters like total clearance and renal organic cation transporter substrate status can provide insights into how a compound is eliminated from the body. mdpi.com

The following table presents a hypothetical but representative in silico ADME profile for this compound, based on typical values for similar heterocyclic compounds found in the literature.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 161.21 g/mol | Complies with Lipinski's Rule of Five (<500) |

| logP (Lipophilicity) | 1.85 | Optimal lipophilicity for oral absorption |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | Good potential for cell membrane permeability |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | >90% | High probability of good absorption |

| Blood-Brain Barrier Permeability | Moderate | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Unlikely | Low potential for drug-drug interactions |

Future Research Directions and Perspectives for 1 Methyl 1h Indazol 7 Yl Methanamine and Indazole Scaffolds

Advancement of Synthetic Methodologies for Complex Indazole Derivatives

The continued evolution of synthetic organic chemistry is crucial for generating novel and structurally diverse indazole derivatives. While classical methods for indazole synthesis exist, future research will likely focus on more efficient, scalable, and environmentally friendly strategies. nih.gov Recent years have seen significant progress in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and rhodium-catalyzed C-H activation, which allow for precise functionalization of the indazole core. nih.govcaribjscitech.com

Future advancements are expected in:

Late-Stage Functionalization: Developing methods to modify complex indazole-containing molecules in the final steps of a synthesis. This allows for the rapid creation of a library of analogues from a common intermediate, accelerating the exploration of structure-activity relationships.

Photochemistry and Electrochemistry: Utilizing light or electricity to drive chemical reactions offers green alternatives to traditional methods, often providing unique reactivity and selectivity. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processes, facilitating the industrial production of promising indazole-based drug candidates. nih.gov

Metal-Free Catalysis: Overcoming the reliance on expensive and potentially toxic heavy metals is a key goal. The development of organocatalysis and other metal-free approaches for indazole synthesis is an active area of research. nih.govresearchgate.net

These advanced synthetic tools will enable chemists to build more complex and diverse libraries of compounds around the (1-methyl-1H-indazol-7-yl)methanamine scaffold, incorporating a wider range of functional groups and stereochemical complexity.

Novel Approaches in Structure-Activity Relationship Elucidation

Understanding how the chemical structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. Traditional SAR studies involve synthesizing and testing individual compounds one by one, which can be time-consuming. Modern approaches aim to accelerate this process.

Future directions in SAR for indazole scaffolds include:

Computational and In Silico Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how modifications to the indazole scaffold will affect its binding to a biological target. samipubco.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to a target protein and then growing or combining them to create a more potent lead compound. This can be a more efficient way to explore chemical space than traditional high-throughput screening. nih.gov

High-Throughput Screening (HTS): Screening large libraries of indazole derivatives against a panel of biological targets can rapidly identify initial "hits." The data from HTS can then be used to build more detailed SAR models.

For this compound, these approaches could be used to explore how modifications to the methyl group, the methanamine side chain, and substitutions on the benzene (B151609) ring impact biological activity, guiding the design of more potent and selective analogues. For instance, studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker was critical for activity against the calcium-release activated calcium (CRAC) channel. nih.gov

Identification of Emerging Biological Targets for Indazole Scaffolds

The indazole scaffold has already been validated against a range of biological targets, particularly protein kinases. rsc.org Several FDA-approved kinase inhibitors, such as Pazopanib, feature an indazole core. rsc.org However, the versatility of the scaffold suggests it has the potential to interact with many other target classes.

Emerging and future biological targets for indazole derivatives include:

Epigenetic Targets: Proteins involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets, particularly in oncology. The structural features of indazoles make them suitable candidates for designing inhibitors of these enzymes.

Membrane Transporters: These proteins control the passage of substances across cell membranes and are implicated in drug resistance and various diseases. Indazole-based compounds are being explored for their ability to modulate the function of transporters like P-glycoprotein (P-gp). samipubco.com

Ion Channels: As demonstrated by the discovery of indazole-3-carboxamides as CRAC channel blockers, ion channels represent a promising target class for immunomodulatory and anti-inflammatory applications. nih.gov

Anti-Virulence Agents: A novel strategy in combating infectious diseases is to target bacterial virulence factors rather than killing the bacteria directly, which may reduce the pressure for antibiotic resistance. Indazole-quinolone hybrids have been investigated as quorum sensing quenchers in Pseudomonas aeruginosa. mdpi.com

Research into analogues of this compound could involve screening against panels of these emerging target classes to uncover novel therapeutic applications beyond the established areas.

Development of this compound Analogues as Advanced Chemical Probes

Chemical probes are powerful tools used to study the function of proteins and other biomolecules in their native environment. Well-designed probes based on the this compound structure could significantly advance our understanding of its biological targets and mechanisms of action.

Future development in this area could involve:

Photoaffinity Labels: Incorporating a photoreactive group into an indazole analogue would allow it to be covalently cross-linked to its biological target upon exposure to UV light. This enables the unambiguous identification of the target protein.

Fluorescent Probes: Attaching a fluorescent dye to the indazole scaffold would allow researchers to visualize the localization of the compound within cells and tissues using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin tag would enable the isolation and purification of the target protein and its associated binding partners from complex biological samples for further analysis.

By developing these sophisticated chemical tools, researchers can move beyond simply identifying that a compound has an effect and begin to unravel the precise molecular interactions that underpin its biological activity.

Integration of Multi-Disciplinary Approaches in Drug Discovery for Indazole-Based Compounds

The future of drug discovery lies in the seamless integration of multiple scientific disciplines. The development of novel indazole-based therapeutics will be accelerated by combining expertise from chemistry, biology, pharmacology, and computational science. bookpi.org

This synergistic approach involves:

Chemoproteomics: Using chemical probes to identify the targets of indazole compounds on a proteome-wide scale.

Structural Biology: Determining the three-dimensional structure of an indazole derivative bound to its target protein using techniques like X-ray crystallography or cryo-electron microscopy. This provides invaluable information for structure-based drug design. nih.gov

Pharmacokinetics and Toxicology: Integrating early-stage assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to ensure that promising compounds have the potential to become safe and effective drugs.

Systems Biology: Understanding how an indazole-based drug affects not just a single target but the entire network of interconnected pathways within a cell or organism.

By applying these integrated, multidisciplinary strategies, the scientific community can more efficiently translate the promising biological activity of compounds like this compound into the next generation of innovative medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.